molecular formula C30H30ClN9O14 B15185559 Pyridine, 4-(2-(m-chloro-N-(3-(dimethylamino)propyl)anilino)ethyl)-, dipicrate CAS No. 97191-93-0

Pyridine, 4-(2-(m-chloro-N-(3-(dimethylamino)propyl)anilino)ethyl)-, dipicrate

Cat. No.: B15185559
CAS No.: 97191-93-0
M. Wt: 776.1 g/mol
InChI Key: SKRRMAOJAJJWTI-UHFFFAOYSA-N
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Description

Pyridine, 4-(2-(m-chloro-N-(3-(dimethylamino)propyl)anilino)ethyl)-, dipicrate is a complex organic compound with a unique structure that includes a pyridine ring, a chlorinated aniline derivative, and a dipicrate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 4-(2-(m-chloro-N-(3-(dimethylamino)propyl)anilino)ethyl)-, dipicrate typically involves multiple steps. The starting materials often include pyridine derivatives and chlorinated aniline compounds. The reaction conditions may involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon. The reaction is usually carried out under controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise addition of reagents, controlled heating and cooling cycles, and purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4-(2-(m-chloro-N-(3-(dimethylamino)propyl)anilino)ethyl)-, dipicrate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Pyridine, 4-(2-(m-chloro-N-(3-(dimethylamino)propyl)anilino)ethyl)-, dipicrate has several scientific research applications:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: Its derivatives may have potential as bioactive compounds in drug discovery.

    Medicine: Research may explore its potential as a therapeutic agent.

    Industry: It could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of Pyridine, 4-(2-(m-chloro-N-(3-(dimethylamino)propyl)anilino)ethyl)-, dipicrate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N,N-dimethylaniline
  • N’-(3-chlorophenyl)-N,N-dimethyl-N’-(2-pyridin-4-ylethyl)propane-1,3-diamine

Uniqueness

Pyridine, 4-(2-(m-chloro-N-(3-(dimethylamino)propyl)anilino)ethyl)-, dipicrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

97191-93-0

Molecular Formula

C30H30ClN9O14

Molecular Weight

776.1 g/mol

IUPAC Name

N'-(3-chlorophenyl)-N,N-dimethyl-N'-(2-pyridin-4-ylethyl)propane-1,3-diamine;2,4,6-trinitrophenol

InChI

InChI=1S/C18H24ClN3.2C6H3N3O7/c1-21(2)12-4-13-22(18-6-3-5-17(19)15-18)14-9-16-7-10-20-11-8-16;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3,5-8,10-11,15H,4,9,12-14H2,1-2H3;2*1-2,10H

InChI Key

SKRRMAOJAJJWTI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN(CCC1=CC=NC=C1)C2=CC(=CC=C2)Cl.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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